m-PEG15-alcohol
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Overview
Description
M-PEG15-alcohol is a novel and potent PROTAC linker . Its molecular formula is C31H64O16 .
Synthesis Analysis
M-PEG15-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG15-alcohol is 692.83 . Its molecular structure can be represented by the SMILES string: COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Chemical Reactions Analysis
As a PEG-based PROTAC linker, m-PEG15-alcohol plays a crucial role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The exact mass of m-PEG15-alcohol is 692.42 . Its elemental analysis shows that it contains 53.74% carbon, 9.31% hydrogen, and 36.95% oxygen .Scientific Research Applications
Antibody-Oligonucleotide Conjugates (AOCs)
Drug Delivery Systems
Surface Modification and Biomaterials
Polymer Conjugates for Imaging and Diagnostics
Protein and Enzyme Stabilization
Chemical Biology and Bioconjugation
Mechanism of Action
Target of Action
m-PEG15-alcohol is a PEG-based PROTAC linker . The primary targets of m-PEG15-alcohol are the proteins that are intended to be degraded by the PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
m-PEG15-alcohol, as a part of a PROTAC molecule, facilitates the interaction between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG15-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By bringing the target protein in close proximity to an E3 ubiquitin ligase, m-PEG15-alcohol enables the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome and degraded .
Pharmacokinetics
As a peg-based compound, m-peg15-alcohol is expected to have good solubility in aqueous media . This property can enhance the bioavailability of the PROTAC.
Result of Action
The result of the action of m-PEG15-alcohol is the selective degradation of the target protein . By enabling the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, m-PEG15-alcohol allows for the specific and efficient degradation of the target protein .
Action Environment
The action of m-PEG15-alcohol, as part of a PROTAC, takes place intracellularly Environmental factors such as pH and the presence of other proteins can influence the efficiency of protein degradation
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O16/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h32H,2-31H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOKQTKREVSBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025054 |
Source
|
Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-Pentadecaoxahexatetracontan-46-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG15-alcohol |
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